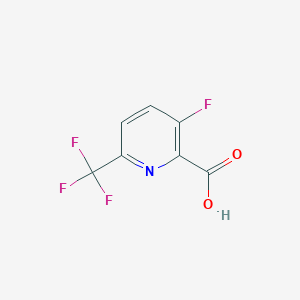

3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid

Description

Historical Context and Discovery

The compound 3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid emerged as part of broader efforts in the late 20th and early 21st centuries to develop fluorinated pyridine derivatives for agrochemical and pharmaceutical applications. While its exact synthesis date is not explicitly documented, its structural framework aligns with methodologies described in patents such as EP2821398A1 (2013), which outlines routes for synthesizing trifluoromethylpyridine carboxylic acid derivatives. The compound’s development reflects advancements in vapor-phase fluorination and chlorination techniques, which became critical for introducing trifluoromethyl groups onto pyridine rings. Its first recorded appearance in public databases, such as PubChem (CID: 46318019), dates to 2010, with subsequent updates reflecting ongoing research into its properties.

Nomenclature and Classifications

IUPAC Name : this compound.

Molecular Formula : $$ \text{C}7\text{H}3\text{F}4\text{NO}2 $$ (molecular weight: 209.10 g/mol).

CAS Registry Number : 1214365-86-2.

Key Classifications :

Significance in Organic Fluorine Chemistry

The compound exemplifies the strategic integration of fluorine atoms and trifluoromethyl groups to modulate electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom at position 3 introduces electron-withdrawing effects, altering reactivity patterns. These features make it valuable as:

Position Within the Trifluoromethylpyridine Family

Trifluoromethylpyridines (TFMPs) are a subclass of pyridines characterized by a trifluoromethyl substituent. The compound distinguishes itself through its unique substitution pattern :

- Carboxylic acid at position 2 : Enables salt formation and coordination chemistry.

- Fluorine at position 3 : Enhances electronic effects and steric hindrance.

- Trifluoromethyl at position 6 : Contributes to hydrophobicity and bioactivity.

Table 2: Comparison with Related TFMP Carboxylic Acids

The structural uniqueness of this compound positions it as a versatile intermediate for further functionalization, particularly in designing molecules with tailored electronic and steric profiles.

Properties

IUPAC Name |

3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-3-1-2-4(7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXHKNUBOYNCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214365-86-2 | |

| Record name | 3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Process Overview

- Starting Material: 3-Picoline (3-methylpyridine)

- Key Steps:

- Vapor-phase chlorination of 3-picoline to introduce chlorine substituents.

- Vapor-phase fluorination, often using transition metal catalysts (e.g., iron fluoride), to replace chlorine with fluorine.

- Subsequent oxidation and hydrolysis steps to introduce the carboxylic acid group.

Reaction Conditions & Yields

| Substrate | Reaction Temperature (°C) | Major Products | Yield (GC Peak Area %) | Notes |

|---|---|---|---|---|

| 3-Picoline | 335-380 | 6-(Trifluoromethyl)pyridine | 86.4% at 335°C | High selectivity at optimized temperatures |

| 2-Picoline | 350-450 | 6-(Trifluoromethyl)pyridine | Up to 71.3% | Higher temperatures favor trifluoromethylation |

| 4-Picoline | 380°C | 6-(Trifluoromethyl)pyridine | 64.1% | Similar conditions to 3-picoline |

Research Findings:

This vapor-phase chlorination/fluorination route, especially the simultaneous vapor-phase process, is advantageous for large-scale production due to its high yields and operational simplicity. The process allows control over chlorination degree by adjusting molar ratios and temperature, facilitating selective synthesis of the trifluoromethylated pyridine.

Advantages & Disadvantages

| Advantages | Disadvantages |

|---|---|

| High selectivity | Requires high-temperature equipment |

| Suitable for scale-up | Formation of by-products (multi-chlorinated compounds) |

| Efficient for trifluoromethylation | Handling of corrosive gases |

Cyclocondensation Using Trifluoromethyl-Containing Building Blocks

This approach involves constructing the pyridine ring via cyclocondensation reactions of trifluoromethyl-containing precursors such as ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

Key Synthetic Routes

From Ethyl 4,4,4-trifluoro-3-oxobutanoate:

- Cyclocondensation with suitable aldehydes or ketones to form the pyridine ring.

- Subsequent oxidation and functionalization to introduce the carboxylic acid group.

From (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one:

- Cyclization with appropriate nitrogen sources (e.g., ammonia derivatives).

- Final oxidation yields the target acid.

Representative Synthetic Scheme

E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one + Ammonia derivatives → Cyclocondensation → Pyridine ring formation → Oxidation → 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid

Research Findings:

Efficiency:

Cyclocondensation strategies are highly versatile, allowing the synthesis of various substituted pyridines, including the target compound, with yields typically exceeding 60%.-

- Fewer steps compared to vapor-phase methods.

- Better control over substitution patterns.

- Compatibility with diverse functional groups.

-

- Requires availability of specialized trifluoromethyl building blocks.

- Possible side reactions during cyclization.

Research Data:

| Starting Material | Yield of Target Acid | Key Conditions | References |

|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | ~65-70% | Cyclocondensation at 80-100°C | Literature reports (e.g., Scheme 4 in patents) |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | 60-75% | Reflux in appropriate solvents | Patent literature and experimental data |

Notable Research Findings and Data Summary

| Method | Key Precursors | Reaction Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Vapor-phase chlorination/fluorination | 3-Picoline | 335-450°C, transition metal catalysts | High scale-up potential, high selectivity | Equipment complexity, by-product formation | 64-86% |

| Cyclocondensation with trifluoromethyl building blocks | Ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | 80-100°C, reflux | Fewer steps, good functional group tolerance | Availability of starting materials | 60-75% |

Additional Considerations and Notes

Handling of Fluorinated Intermediates:

Many intermediates, especially trifluoroacetyl derivatives, are sensitive and require careful handling under inert atmospheres.Environmental and Safety Aspects:

Vapor-phase processes involve high temperatures and reactive gases, necessitating proper safety measures. Cyclocondensation routes, while milder, depend on the availability of specialized fluorinated reagents.Scale-up Potential: Vapor-phase chlorination and fluorination are preferred for industrial-scale synthesis due to their high yields and operational efficiency, despite the need for specialized equipment.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-withdrawing nature of the fluoro and trifluoromethyl groups, the compound is less reactive towards electrophilic substitution compared to non-fluorinated pyridines.

Nucleophilic Substitution: The presence of electron-withdrawing groups makes the compound more susceptible to nucleophilic attack, leading to substitution reactions.

Common Reagents and Conditions

Electrophilic Substitution: Reactions typically require strong electrophiles and may be carried out under acidic conditions.

Nucleophilic Substitution: Common nucleophiles include amines and alkoxides, and reactions are often conducted in polar aprotic solvents like dimethylformamide.

Major Products

The major products of these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with an amine may yield an aminopyridine derivative.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its structure allows for the formation of various derivatives that are utilized in materials science and catalysis. The compound's ability to undergo diverse chemical reactions makes it valuable for developing new materials with enhanced properties .

Fluorination Reactions

The compound is often involved in fluorination reactions that yield other trifluoromethylated pyridines, which are essential in agrochemical and pharmaceutical research. These reactions leverage the unique reactivity of the trifluoromethyl group to introduce fluorine into target molecules, enhancing their biological activity .

Biological Applications

Bioactive Molecule Investigations

Research has indicated that this compound may possess bioactive properties due to its fluorinated structure. Studies have shown that it can enhance binding affinity and metabolic stability when interacting with various biological targets, including enzymes and receptors .

Modulation of Cellular Processes

The compound has been observed to modulate cell signaling pathways, affecting gene expression and cellular metabolism. It can activate or inhibit specific signaling cascades, leading to altered cellular responses. This modulation is particularly relevant in understanding metabolic diseases and developing targeted therapies .

Medicinal Applications

Drug Development

In medicinal chemistry, this compound is explored for its potential use in drug development. It has been investigated as a candidate for designing enzyme inhibitors and receptor modulators that target various diseases, including neurological disorders and cancer .

Clinical Trials

Several derivatives of trifluoromethylpyridines are currently undergoing clinical trials. The unique physicochemical properties imparted by the fluorine atoms contribute to their efficacy as therapeutic agents .

Industrial Applications

Agrochemicals

The compound is utilized in the production of agrochemicals, including herbicides and insecticides. Its potent biological activity makes it an attractive candidate for developing crop protection products that are effective against pests while minimizing environmental impact .

Material Science

In materials science, this compound is employed to create materials with improved resistance to degradation and enhanced performance characteristics. These materials find applications in coatings, plastics, and other industrial products.

Summary Table of Applications

| Field | Application |

|---|---|

| Chemistry | Building block for complex fluorinated compounds; involved in fluorination reactions |

| Biology | Investigated as a bioactive molecule; modulates cell signaling pathways |

| Medicine | Potential drug development candidate; enzyme inhibitors and receptor modulators |

| Industry | Production of agrochemicals; development of advanced materials |

Mechanism of Action

The mechanism by which 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity . The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluoro and 6-CF₃ groups in the target compound enhance electrophilic reactivity compared to the 3-amino analog (electron-donating NH₂), which may increase solubility in polar solvents . Bromine substitution () increases molecular weight and may alter binding kinetics in biological systems due to larger atomic size.

Positional Isomerism :

- The 4-CF₃ isomer () lacks the 3-fluoro substituent, reducing steric hindrance near the carboxylic acid group. This could improve interactions with enzyme active sites in herbicidal applications.

Heterocyclic Modifications :

Herbicidal Activity and Agrochemical Relevance

Table 2: Herbicidal Efficacy of Pyridine-2-carboxylic Acid Derivatives

Key Findings :

- The 4-amino-3-chloro-5-fluoro derivative () demonstrates superior herbicidal activity due to its multi-substituted aromatic ring and ability to inhibit fatty acid synthesis .

- The target compound’s 3-fluoro-6-CF₃ substitution may offer similar modes of action but with reduced potency compared to bulkier analogs like those with phenyl substituents.

Physical and Chemical Properties

Solubility and Stability :

- 3-Fluoro-6-CF₃ analog : Predicted low water solubility due to hydrophobic CF₃ and fluorine groups. Stability in acidic conditions is likely comparable to 4-CF₃ isomers, which require protection from strong oxidizers .

- 3-Amino analog: Higher solubility in aqueous media due to hydrogen-bonding capacity of NH₂ .

Biological Activity

3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid is a compound that has garnered attention in the fields of medicinal and agrochemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H4F4N1O2

- CAS Number : 1214365-86-2

The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making derivatives of pyridine particularly interesting for drug development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical for various biological processes. For instance, it may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antimicrobial Activity : Trifluoromethylpyridine derivatives have been reported to exhibit antimicrobial properties. They interfere with the biosynthesis of essential cellular components in bacteria and fungi.

- Anti-inflammatory Effects : Some studies suggest that compounds containing trifluoromethyl groups may reduce inflammation by modulating signaling pathways associated with inflammatory responses.

Research Findings and Case Studies

Research on this compound is still emerging. However, several studies highlight its potential:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study: Antimicrobial Properties

A study conducted on various trifluoromethylpyridine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of cell wall synthesis, leading to bacterial cell lysis.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Therapeutic Applications

The unique properties of this compound suggest potential applications in:

- Pharmaceutical Development : Due to its enzyme-inhibitory properties, it could serve as a lead compound for developing new drugs targeting metabolic disorders or infections.

- Agricultural Chemistry : Its antimicrobial properties make it a candidate for developing new agrochemicals aimed at protecting crops from fungal and bacterial pathogens.

Q & A

Basic: What spectroscopic methods are employed to characterize 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid?

Answer:

Characterization typically involves 1H NMR for structural elucidation (e.g., δ 13.99 ppm for carboxylic protons in DMSO-d6), Electrospray Ionization Mass Spectrometry (ESIMS) for molecular ion confirmation (e.g., m/z 311.1 observed in similar trifluoromethylpyridine derivatives), and HPLC for purity assessment (e.g., 97.34% purity achieved via reverse-phase chromatography) . Quantification of fluorine substituents may also require 19F NMR or X-ray crystallography for absolute configuration determination.

Basic: What are common synthetic precursors for this compound?

Answer:

Key precursors include:

- 6-Chloro-3-fluoro-pyridine-2-carbaldehyde (CAS 884494-77-3), which can undergo oxidation to the carboxylic acid .

- (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol , where the alcohol group is oxidized to a carboxylic acid using KMnO₄ or CrO₃ .

- Methyl ester intermediates (e.g., methyl 3-fluoro-6-(trifluoromethyl)picolinate), hydrolyzed under acidic (HCl) or basic (NaOH) conditions .

Advanced: How can researchers optimize the hydrolysis of ester intermediates to maximize carboxylic acid yield?

Answer:

Optimization strategies include:

- Acid-mediated hydrolysis : Refluxing methyl esters in 10 N HCl at 100°C for 3 hours, followed by pH adjustment to 4–5 with NaOH to precipitate the acid .

- Catalytic methods : Using palladium catalysts (e.g., Pd(OAc)₂) in tert-butyl alcohol under inert atmospheres to minimize side reactions .

- Purification : Employing silica gel chromatography (cyclohexane:EtOAc gradients) or recrystallization to isolate high-purity products (>95%) .

Advanced: How can low yields in palladium-catalyzed coupling reactions during synthesis be addressed?

Answer:

Low yields often arise from inefficient catalyst activation or side reactions. Solutions include:

- Catalyst-ligand systems : Combining Pd(OAc)₂ with bulky ligands like tert-butyl XPhos to enhance stability and activity .

- Reaction conditions : Maintaining temperatures between 40–100°C in tert-butyl alcohol and using Cs₂CO₃ as a base to improve coupling efficiency .

- Inert atmosphere : Rigorous nitrogen/argon purging to prevent catalyst oxidation .

Basic: What is the molecular formula and weight of this compound?

Answer:

The molecular formula is C₇H₄F₃NO₂ , with a molecular weight of 191.11 g/mol . The structure features a pyridine ring substituted with fluorine (C3), trifluoromethyl (C6), and a carboxylic acid group (C2).

Advanced: What strategies mitigate fluorine-related side reactions during synthesis?

Answer:

Fluorine’s electronegativity can lead to undesired substitutions or decomposition. Mitigation includes:

- Temperature control : Avoiding prolonged heating above 100°C to prevent defluorination .

- Protecting groups : Using silyl or benzyl groups to shield reactive sites during functionalization .

- Low-polarity solvents : Employing DMSO or DMF to stabilize intermediates .

Advanced: How can substituent effects on reactivity be analyzed computationally?

Answer:

Density Functional Theory (DFT) studies can model electronic effects:

- Trifluoromethyl groups increase ring electron deficiency, enhancing electrophilic substitution at C4 .

- Fluorine at C3 directs nucleophilic attacks to C5 due to its −I effect. Comparative studies with chloro analogs (e.g., 3-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid, CAS 760147-01-1) reveal reduced reactivity at C5 due to weaker electron withdrawal .

Basic: What functional group transformations are applicable to this compound?

Answer:

Key transformations include:

- Amide formation : Reacting with amines (e.g., HATU-mediated coupling) to generate bioactive derivatives .

- Esterification : Converting the carboxylic acid to methyl esters using SOCl₂/MeOH for improved solubility .

- Reduction : Reducing the acid to alcohol derivatives with LiAlH₄, though this is rare due to stability concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.